molecular formula C21H21N3O5S B223847 N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide

N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide

Cat. No. B223847
M. Wt: 427.5 g/mol
InChI Key: FOLNWHHWCUUGDL-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied in scientific research. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.

Scientific Research Applications

N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the activity of the oncogenic protein c-Myc. It has also been shown to have anti-inflammatory activity by inhibiting the activity of the pro-inflammatory protein NF-κB. In addition, it has been shown to have potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes.

Mechanism Of Action

The mechanism of action of N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide involves the inhibition of the activity of specific proteins in the cell. It has been shown to inhibit the activity of the oncogenic protein c-Myc by binding to it and preventing its interaction with other proteins. It has also been shown to inhibit the activity of the pro-inflammatory protein NF-κB by preventing its translocation into the nucleus. In addition, it has been shown to activate the protein AMPK, which plays a key role in regulating cellular metabolism.

Biochemical And Physiological Effects

N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide has been shown to have various biochemical and physiological effects in the cell. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. In addition, it has been shown to improve insulin sensitivity and glucose uptake in adipose tissue.

Advantages And Limitations For Lab Experiments

N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research and has been shown to have potent activity against specific proteins in the cell. However, there are also limitations to using N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide in lab experiments. It can be difficult to determine the optimal concentration and exposure time for the inhibitor. In addition, it may have off-target effects on other proteins in the cell.

Future Directions

There are several future directions for research on N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and metabolic disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, to determine its efficacy and safety in animal models. In addition, it may be useful to identify other proteins that are inhibited by N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide, to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 4-aminobenzenesulfonamide with 2,3-dimethyl-2,3-dihydroisoxazole in the presence of a catalyst. This reaction leads to the formation of N-(3,4-dimethyl-5-isoxazolyl)-4-aminobenzenesulfonamide. The second step involves the reaction of this intermediate with 3-(4-methoxyphenyl)-3-oxo-1-propenylamine in the presence of a coupling reagent. This reaction leads to the formation of N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide.

properties

Product Name

N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

InChI

InChI=1S/C21H21N3O5S/c1-14-15(2)23-29-21(14)24-30(26,27)19-10-6-17(7-11-19)22-13-12-20(25)16-4-8-18(28-3)9-5-16/h4-13,22,24H,1-3H3/b13-12-

InChI Key

FOLNWHHWCUUGDL-SEYXRHQNSA-N

Isomeric SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC=C(C=C3)OC

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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